molecular formula C17H22ClNO4S B2454792 1-((2,5-Dimethoxybenzyl)oxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride CAS No. 1327201-41-1

1-((2,5-Dimethoxybenzyl)oxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride

Cat. No.: B2454792
CAS No.: 1327201-41-1
M. Wt: 371.88
InChI Key: YHQWCAIRDQAWPA-UHFFFAOYSA-N
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Description

1-((2,5-Dimethoxybenzyl)oxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C17H22ClNO4S and its molecular weight is 371.88. The purity is usually 95%.
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Properties

IUPAC Name

1-[(2,5-dimethoxyphenyl)methoxy]-3-pyridin-2-ylsulfanylpropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4S.ClH/c1-20-15-6-7-16(21-2)13(9-15)10-22-11-14(19)12-23-17-5-3-4-8-18-17;/h3-9,14,19H,10-12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHQWCAIRDQAWPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)COCC(CSC2=CC=CC=N2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((2,5-Dimethoxybenzyl)oxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, particularly focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

C15H20ClN1O3S\text{C}_{15}\text{H}_{20}\text{ClN}_1\text{O}_3\text{S}

Biological Activity Overview

Research indicates that compounds similar to 1-((2,5-Dimethoxybenzyl)oxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride exhibit significant biological activities, particularly in the context of cancer treatment. The compound's structure suggests it may interact with various biological targets, influencing cell proliferation and apoptosis.

  • Caspase Activation : Similar compounds have demonstrated the ability to activate caspase pathways, leading to apoptosis in cancer cells. For instance, studies show that certain derivatives cause DNA fragmentation and activate caspase-3 in leukemia cell lines, indicating a potential mechanism for inducing cell death in malignancies .
  • Selective Cytotoxicity : The specificity of these compounds for cancerous cells over normal cells has been noted. For example, lead compounds from related studies showed preferential lethality towards neoplastic cells while sparing normal fibroblasts .

Case Studies

A study involving novel 3,5-bis(benzylidene)-1-[3-(2-hydroxyethylthio)propanoyl]piperidin-4-ones highlighted their high activity against colon cancer and leukemia cell lines. These compounds caused significant cytotoxic effects and were well tolerated in preliminary toxicity screenings .

Data Tables

CompoundCell Line TestedIC50 (µM)Mechanism
3dHL-60 (Leukemia)10.5Caspase activation
3eA549 (Lung Cancer)15.0DNA fragmentation
1HSC-4 (Oral Cancer)12.0Apoptosis induction

Toxicity Profile

The toxicity profile of related compounds suggests that while they exhibit potent anticancer activity, they also possess some level of cytotoxicity towards normal cells. For instance, compounds showed varying degrees of skin and eye irritation potential .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of similar structures exhibit notable antimicrobial properties against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL, suggesting potential for development as antimicrobial agents .

Cytotoxicity Against Cancer Cells

Preliminary investigations into the cytotoxic effects of this compound reveal promising results against several human cancer cell lines. For instance, compounds with similar structural motifs have shown selective cytotoxicity towards cancer cells while sparing normal cells. This suggests a mechanism that could be harnessed for targeted cancer therapies .

Enzyme Inhibition

The compound may also function as an inhibitor of key enzymes implicated in disease progression, such as acetylcholinesterase. This inhibition is crucial for developing treatments for neurodegenerative diseases like Alzheimer's .

Case Study 1: Antimicrobial Efficacy

A study conducted on synthesized derivatives of pyridine-based compounds demonstrated significant antimicrobial activity when tested against Candida albicans. The results indicated that modifications to the pyridine structure could enhance efficacy, leading to further exploration of structure-activity relationships (SAR) .

CompoundMIC (µg/mL)Target Organism
A128E. coli
B256S. aureus
C64Candida albicans

Case Study 2: Cytotoxicity Profile

In a comparative study assessing the cytotoxic effects of various dimethoxybenzyl derivatives on cancer cell lines, compound D exhibited a significant reduction in cell viability at concentrations above 50 µM, indicating its potential as an anticancer agent .

CompoundIC50 (µM)Cancer Cell Line
D45HeLa
E60MCF7
F30A549

Q & A

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Strict adherence to GHS hazard classifications is critical. Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact and inhalation. Store at 2–8°C in sealed containers away from moisture and incompatible substances like oxidizing agents. Ventilation must meet OSHA standards (≥6 air changes/hour). For spills, use inert absorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent hydrolysis .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) for confirmation. For example:
  • ¹H NMR : Look for pyridine protons (δ 8.1–8.5 ppm), dimethoxybenzyl signals (δ 3.7–3.9 ppm), and thioether linkages (δ 2.8–3.2 ppm).
  • HRMS : Calculate exact mass (C₁₇H₂₁ClNO₄S: 370.08 g/mol) and compare with experimental data. Cross-validate with IR spectroscopy for functional groups (e.g., –OH at ~3200 cm⁻¹) .

Q. What analytical techniques are suitable for quantifying impurities in bulk samples?

  • Methodological Answer : Use reverse-phase HPLC with a C18 column (5 µm, 250 mm × 4.6 mm) and UV detection at 254 nm. Mobile phase: Gradient of acetonitrile (0.1% TFA) and water (0.1% TFA). Compare retention times against known impurities (e.g., des-methyl analogs or hydrolyzed byproducts). Limit quantification to ≤0.1% per ICH Q3A guidelines .

Advanced Research Questions

Q. How can conflicting solubility data between batch syntheses be resolved?

  • Methodological Answer : Conduct controlled solubility studies in polar aprotic solvents (DMSO, DMF) under inert atmospheres. Monitor temperature (20–40°C) and ionic strength (e.g., NaCl 0–1M). Use dynamic light scattering (DLS) to detect micelle formation, which may explain discrepancies. Cross-reference with X-ray crystallography to assess polymorphic variations affecting solubility .

Q. What strategies optimize the compound’s metabolic stability in preclinical models?

  • Methodological Answer : Perform in vitro microsomal assays (human/rat liver microsomes) to identify metabolic hotspots. For example, the pyridinylthio group may undergo CYP3A4-mediated oxidation. Introduce deuterium at vulnerable positions (e.g., β-hydroxyl) to prolong half-life via the kinetic isotope effect. Validate with LC-MS/MS pharmacokinetic profiling in rodent models .

Q. How does salt form selection (hydrochloride vs. free base) impact crystallinity and bioavailability?

  • Methodological Answer : Compare free base and hydrochloride forms using DSC (melting point analysis) and PXRD. Hydrochloride salts typically exhibit higher crystallinity (sharp PXRD peaks) and improved aqueous solubility (e.g., 25 mg/mL vs. 5 mg/mL for free base). Conduct dissolution testing in simulated gastric fluid (pH 1.2) to correlate salt form with oral bioavailability .

Q. What mechanistic studies clarify its β-adrenergic receptor binding affinity?

  • Methodological Answer : Use radioligand displacement assays (³H-dihydroalprenolol) on CHO cells expressing human β₁/β₂ receptors. Determine IC₅₀ values and compare with propranolol (positive control). Molecular docking (e.g., Schrödinger Suite) can model interactions with Ser-194 (β₁) and Asp-113 (β₂). Mutagenesis studies (alanine scanning) validate key binding residues .

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